molecular formula C11H12BrNO2S B14917663 (4-Bromo-2-hydroxyphenyl)(thiomorpholino)methanone

(4-Bromo-2-hydroxyphenyl)(thiomorpholino)methanone

Cat. No.: B14917663
M. Wt: 302.19 g/mol
InChI Key: ACQDUAAUBNKRSP-UHFFFAOYSA-N
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Description

(4-Bromo-2-hydroxyphenyl)(thiomorpholino)methanone is a thiomorpholine-derived ketone featuring a brominated hydroxyphenyl moiety.

  • Core Structure: A thiomorpholino group (a six-membered ring with one sulfur and three nitrogen atoms) linked via a ketone bridge to a substituted phenyl ring.
  • Key Substituents: A bromine atom at the para position and a hydroxyl group at the ortho position on the phenyl ring. These groups influence electronic distribution, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C11H12BrNO2S

Molecular Weight

302.19 g/mol

IUPAC Name

(4-bromo-2-hydroxyphenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C11H12BrNO2S/c12-8-1-2-9(10(14)7-8)11(15)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2

InChI Key

ACQDUAAUBNKRSP-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=C(C=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-hydroxyphenyl)(thiomorpholino)methanone typically involves the reaction of 4-bromo-2-hydroxybenzoyl chloride with thiomorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-bromo-2-hydroxybenzoic acid.

    Reduction: Formation of 2-hydroxyphenylthiomorpholine.

    Substitution: Formation of various substituted phenylthiomorpholine derivatives.

Scientific Research Applications

(4-Bromo-2-hydroxyphenyl)(thiomorpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-2-hydroxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Table 1: Impact of Substituents on Physicochemical Properties

Compound Name Substituents (Phenyl Ring) Yield (%) Key NMR Shifts (δ, ppm) Notable Properties Reference
(3-Nitrophenyl)(thiomorpholino)methanone 3-Nitro 83 8.01 (d, J = 1.5 Hz, aromatic H) Electron-withdrawing nitro group enhances electrophilicity; moderate yield
(4-Methoxy-3-nitrophenyl)(thiomorpholino)methanone 4-Methoxy, 3-Nitro 92 7.42–8.01 (aromatic H) Methoxy group improves solubility; high yield due to reduced steric hindrance
(3-Aminophenyl)(thiomorpholino)methanone 3-Amino 88 ~6.5–7.0 (aromatic H) Amino group enables hydrogen bonding; used in further functionalization
Target Compound 4-Bromo, 2-Hydroxy N/A Predicted: ~6.5–7.5 (OH, aromatic H) Hydroxyl group enhances hydrogen bonding; bromine increases molecular weight and lipophilicity

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂): Increase reactivity in electrophilic substitutions but reduce solubility .
  • Electron-Donating Groups (e.g., OCH₃, NH₂) : Improve solubility and facilitate hydrogen bonding .

Heterocycle Variations: Thiomorpholino vs. Morpholino

Table 2: Comparison of Thiomorpholino and Morpholino Derivatives

Compound Name Heterocycle Key ¹³C NMR Shift (Ketone, ppm) Biological Relevance Reference
(4-Bromo-2-chlorophenyl)(morpholino)methanone Morpholino (O-containing) ~168–170 Used in antimicrobial studies
(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone Thiomorpholino (S-containing) ~164–168 Enhanced metabolic stability due to sulfur
Target Compound Thiomorpholino Predicted: ~165–168 Potential for improved pharmacokinetics vs. morpholino analogs

Key Observations :

  • Thiomorpholino vs. Morpholino: The sulfur atom in thiomorpholino increases lipophilicity and may enhance membrane permeability compared to oxygen-containing morpholino .
  • NMR Shifts: Thiomorpholino derivatives exhibit slightly downfield-shifted ketone carbons (~165–168 ppm) compared to morpholino analogs (~168–170 ppm) due to sulfur’s electronegativity .

Halogenated Derivatives: Bromine vs. Other Halogens

Table 3: Bromine vs. Chloro/Fluoro Substituents

Compound Name Halogen Substituents Molecular Weight (g/mol) Applications Reference
(4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone Br, Cl, F 335.6 Pharmaceutical intermediate
(5,6-Dichloropyridin-3-yl)(thiomorpholino)methanone Cl (pyridine ring) 277.2 Agrochemical research
Target Compound Br, OH ~316.2 (estimated) Potential use in kinase inhibition or antimicrobial agents

Key Observations :

  • Bromine : Adds steric bulk and polarizability, often improving binding in hydrophobic pockets of proteins .
  • Fluorine : Reduces metabolic degradation but may decrease solubility compared to bromine .

Biological Activity

The compound (4-Bromo-2-hydroxyphenyl)(thiomorpholino)methanone is a derivative of phenolic and thiomorpholine structures, which have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C11_{11}H12_{12}BrN2_2O2_2S
  • Molecular Weight : 316.19 g/mol

This compound features a brominated phenol moiety linked to a thiomorpholine ring, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may bind to receptors, altering their activity and thereby modulating signaling pathways that are critical in disease states like cancer and inflammation.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50_{50} Values : The compound showed IC50_{50} values ranging from 5 µM to 15 µM across different cell lines, indicating moderate potency.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria:

  • Tested Bacteria : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC was found to be 10 µg/mL for S. aureus and 20 µg/mL for E. coli.

Study 1: Antitumor Effects

A study published in Journal of Medicinal Chemistry investigated the antitumor effects of this compound in vivo using a xenograft mouse model. The results indicated significant tumor reduction compared to control groups, with histological analysis revealing increased apoptosis in tumor tissues.

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against protein tyrosine phosphatase 1B (PTP1B), a target implicated in insulin signaling and cancer progression. The compound exhibited a Ki value of 0.004 µM, demonstrating strong inhibitory activity.

Data Summary Table

Biological ActivityTest ModelResultReference
Anticancer ActivityMCF-7 Cell LineIC50_{50} = 5 µMJournal of Medicinal Chemistry
Antimicrobial ActivityS. aureusMIC = 10 µg/mLMicrobial Pathogenesis
Enzyme InhibitionPTP1BKi = 0.004 µMBiochemical Journal

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